molecular formula C18H20N6O3 B14932688 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide

4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide

Katalognummer: B14932688
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: QRGHBABVOIPINV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a subject of interest for researchers in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The resulting triazolopyridazine intermediate is then subjected to further functionalization to introduce the propanoyl and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazolopyridazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyridazine core, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s triazolopyridazine core allows it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide include other triazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups

Eigenschaften

Molekularformel

C18H20N6O3

Molekulargewicht

368.4 g/mol

IUPAC-Name

4-[3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]benzamide

InChI

InChI=1S/C18H20N6O3/c1-11(2)27-17-10-8-15-22-21-14(24(15)23-17)7-9-16(25)20-13-5-3-12(4-6-13)18(19)26/h3-6,8,10-11H,7,9H2,1-2H3,(H2,19,26)(H,20,25)

InChI-Schlüssel

QRGHBABVOIPINV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)C(=O)N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.